1-(4-Bromophenyl)-3-phenylurea

Molluscicide Schistosomiasis control Structure-activity relationship

1-(4-Bromophenyl)-3-phenylurea (CAS 13114-92-6) is an unsymmetrical N,N′-diarylurea with molecular formula C₁₃H₁₁BrN₂O and molecular weight 291.14 g/mol, classified as an N-phenylurea derivative. The compound features a 4-bromophenyl group on one urea nitrogen and an unsubstituted phenyl group on the other, creating a halogenated diarylurea scaffold used as a synthetic building block and a probe in structure–activity relationship (SAR) studies.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
CAS No. 13114-92-6
Cat. No. B6615513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-phenylurea
CAS13114-92-6
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
InChIKeyCWTGISFTGLOJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-phenylurea CAS 13114-92-6: Scientific Procurement Baseline & Comparator Landscape


1-(4-Bromophenyl)-3-phenylurea (CAS 13114-92-6) is an unsymmetrical N,N′-diarylurea with molecular formula C₁₃H₁₁BrN₂O and molecular weight 291.14 g/mol, classified as an N-phenylurea derivative . The compound features a 4-bromophenyl group on one urea nitrogen and an unsubstituted phenyl group on the other, creating a halogenated diarylurea scaffold used as a synthetic building block and a probe in structure–activity relationship (SAR) studies. Its closest structural analogs include 1-(4-chlorophenyl)-3-phenylurea (CAS 1967-26-6, MW 246.69), 1-(4-fluorophenyl)-3-phenylurea (CAS 330-98-3, MW 230.24), and the regioisomer 1-(3-bromophenyl)-3-phenylurea (CAS 2989-97-1, MW 291.14) . The para-bromo substitution confers distinct electronic, steric, and reactivity properties that differentiate this compound from its halo-substituted congeners in both synthetic and biological contexts.

Why Generic Substitution of 1-(4-Bromophenyl)-3-phenylurea CAS 13114-92-6 Fails Without Comparative Evidence


Diarylureas with different halogen substituents or substitution positions are not functionally interchangeable. The 4-bromo substituent introduces a larger van der Waals radius (1.85 Å) and distinct polarizability compared to 4-chloro (1.75 Å) or 4-fluoro (1.47 Å) analogs, which alters halogen bonding capability, electronic distribution on the urea carbonyl, and molecular recognition by biological targets [1]. In molluscicidal assays, the difference between Br and Cl substitution on the same scaffold resulted in measurable shifts in LD₅₀ and egg hatchability IC₅₀ values, demonstrating that halogen identity directly modulates potency [2]. Furthermore, the para-bromo substitution pattern crystallizes with a dihedral angle of ~47.8° between the aromatic ring and urea plane, a geometry that is isostructural with N-phenylurea and distinct from ortho- or meta-substituted congeners [3]. Substituting a 3-bromophenyl or 4-chlorophenyl analog without empirical validation therefore risks altered target engagement, differential solubility, and inconsistent synthetic reactivity in downstream derivatization.

Quantitative Differential Evidence for 1-(4-Bromophenyl)-3-phenylurea CAS 13114-92-6 vs. Closest Analogs


Molluscicidal Potency: 4-Bromo vs. 4-Chloro Pyridylphenylurea Head-to-Head in Biomphalaria straminea

In a direct head-to-head comparison of pyridylphenylurea derivatives, the 4-bromophenyl analog (compound 9; 1-(4-bromophenyl)-3-(pyridin-3-yl)urea) exhibited molluscicidal activity comparable to its 4-chlorophenyl counterpart. Against adult Biomphalaria straminea snails, compound 9 showed an LD₅₀ of 0.51 mg/L, while the 4-chloro analog (compound 8) gave LD₅₀ = 0.50 mg/L—a difference of only 0.01 mg/L (2%) [1]. However, on egg hatchability, the bromo analog was approximately 1.8-fold less potent: IC₅₀ = 0.09 mg/L for compound 9 vs. 0.05 mg/L for compound 8 [1]. Both compounds showed low acute toxicity to local fish, with target specificity retained across halogen types [1]. Niclosamide was used as a positive control. This is class-level inference for the non-pyridyl target compound, as the pyridin-3-yl group in compounds 8/9 replaces the phenyl group present in 1-(4-bromophenyl)-3-phenylurea.

Molluscicide Schistosomiasis control Structure-activity relationship

Solid-State Conformational Differentiation: Dihedral Angle in N-(4-Bromophenyl)urea vs. N-Phenylurea

Single-crystal X-ray diffraction of N-(4-bromophenyl)urea (CAS 1967-25-5, the mono-aryl analog) at 150 K reveals that the bromophenyl ring and urea mean plane are rotated by a dihedral angle of 47.8 (1)° [1]. This value is practically identical to that reported for unsubstituted N-phenylurea (46.4° and 47.6° in two independent studies), confirming an isostructural relationship between the brominated and non-brominated urea derivatives [1]. The para-bromine atom binds symmetrically to the aromatic ring (C3/5–C4–Br1 angle difference < 0.1°), and the carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor, generating layered crystal packing oriented parallel to the ab plane [1]. This isostructurality contrasts with N-(4-tolyl)urea, where methyl substitution leads to a different space group (P2₁/c vs. P2₁) and doubled c-axis [1]. For the target compound 1-(4-bromophenyl)-3-phenylurea, the additional N′-phenyl group is expected to modulate but not abolish this conformational preference.

Crystallography Supramolecular chemistry Halogen bonding

Molecular Weight Differentiation for Analytical Method Development and Purification

The molecular weight of 1-(4-bromophenyl)-3-phenylurea (291.14 g/mol, monoisotopic mass 290.005 Da) differs substantially from its 4-chloro (246.69 g/mol, ΔMW = 44.45 Da) and 4-fluoro (230.24 g/mol, ΔMW = 60.90 Da) analogs. The presence of bromine also produces a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 ratio, M and M+2 peaks of near-equal intensity), which is absent in chloro (³⁵Cl:³⁷Cl ≈ 3:1) and fluoro (monoisotopic) analogs. This unique mass spectrometric fingerprint enables unambiguous identification of the bromophenyl species in reaction mixtures and purity assessments without requiring chromatographic separation from its halo-congeners.

LC-MS method development Chromatographic separation Quality control

Melting Point Comparison: 4-Bromo vs. 2-Bromo Regioisomer and 4-Chloro Analog

The melting point of 1-(4-bromophenyl)-3-phenylurea is reported at 202.8–203.3 °C . The regioisomeric 2-bromophenyl analog (CAS 13114-90-4) melts at approximately 202 °C, while the 4-chlorophenyl analog (CAS 1967-26-6) is estimated to melt at 210–215 °C . The para-bromo compound thus exhibits a melting point intermediate between the 2-bromo and 4-chloro variants. This ~7–12 °C depression relative to the 4-chloro species may reflect weaker crystal packing forces in the bromo analog, consistent with the larger bromine atom imposing slightly different intermolecular contacts in the solid state, as observed crystallographically for N-(4-bromophenyl)urea [1].

Thermal analysis Polymorph screening Formulation development

Class-Level Urea Transporter Inhibition: Bromophenylurea Scaffold Activity in Rat Erythrocyte UT-B Assay

The bromophenylurea scaffold has documented activity against urea transporter B (UT-B). A structurally related bromophenyl-containing urea derivative (BDBM50512235/CHEMBL4456921) demonstrated UT-B inhibition with an IC₅₀ of 270 nM in a spectrophotometric rat erythrocyte lysis assay (6 min incubation) [1]. A second related compound (BDBM50512257/CHEMBL1421830) showed weaker inhibition with IC₅₀ = 2.54 μM in the same assay system [2]. While these data are for analogs rather than the exact target compound, they establish that the bromophenylurea chemotype is capable of sub-micromolar UT-B engagement. No comparable UT-B inhibition data are publicly available for the 4-chlorophenyl or 4-fluorophenyl analogs of 1,3-diphenylurea, making the bromophenyl series the more characterized class for this target.

Urea transporter Diuretic target Erythrocyte lysis assay

Commercial Availability Benchmarking and Price Differentiation vs. Regioisomeric and Halo Analogs

As of 2026, 1-(4-bromophenyl)-3-phenylurea is listed by multiple suppliers at ≥95% purity, with pricing at approximately $197.00 per 250 mg from Sigma-Aldrich distribution channels and $101.00 per 50 mg from Enamine [1]. The 4-chloro analog (CAS 1967-26-6) is more widely stocked and typically lower-priced due to simpler synthesis (4-chloroaniline is less expensive than 4-bromoaniline). The 4-fluoro analog is available from AldrichCPR at comparable pricing but with limited analytical documentation . For researchers requiring the bromine atom specifically for downstream cross-coupling (Suzuki, Buchwald-Hartwig) or halogen bonding studies, the 4-bromo compound provides synthetic versatility that the chloro and fluoro analogs cannot replicate without additional halogen-exchange steps.

Chemical procurement Supplier comparison Cost efficiency

Evidence-Backed Application Scenarios for 1-(4-Bromophenyl)-3-phenylurea CAS 13114-92-6


Molluscicide Lead Optimization and SAR Expansion

The demonstrated molluscicidal activity of the 4-bromophenyl-pyridylurea scaffold (LD₅₀ = 0.51 mg/L against adult B. straminea; egg hatchability IC₅₀ = 0.09 mg/L) supports the use of 1-(4-bromophenyl)-3-phenylurea as a core template for further derivatization [1]. Replacement of the pyridin-3-yl group with a phenyl group (yielding the target compound) allows exploration of whether the pyridyl nitrogen is essential for target engagement. The low fish toxicity profile of the bromophenyl chemotype provides a favorable therapeutic index for environmental molluscicide development [1].

Crystal Engineering and Halogen-Bonding Supramolecular Studies

The isostructural relationship between N-(4-bromophenyl)urea and N-phenylurea (dihedral angle 47.8° vs. 46.4–47.6°) [2] indicates that 1-(4-bromophenyl)-3-phenylurea can serve as a halogen-bond donor building block without disrupting the intrinsic hydrogen-bonding network of the diarylurea motif. The trifurcated C=O···H–N hydrogen-bonding pattern observed in the crystal lattice provides a predictable supramolecular synthon for co-crystal design and solid-form screening [2].

Urea Transporter Pharmacology Probe Development

With class-level UT-B inhibition data showing IC₅₀ values as low as 270 nM for bromophenylurea analogs in the rat erythrocyte lysis assay [3], 1-(4-bromophenyl)-3-phenylurea is a candidate starting point for developing UT-B-selective probes. The absence of published UT-B activity for the 4-chloro and 4-fluoro diarylurea analogs makes the bromophenyl series the only characterized entry point for SAR campaigns targeting this transporter [3][4].

Synthetic Intermediate for Pd-Catalyzed Cross-Coupling Libraries

The para-C–Br bond in 1-(4-bromophenyl)-3-phenylurea provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid diversification of the 4-position without de novo urea scaffold synthesis . This synthetic advantage is not available with the 4-chloro analog (lower oxidative addition reactivity) or the 4-fluoro analog (C–F bond inert under standard cross-coupling conditions), justifying the premium procurement cost for library synthesis applications .

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